![molecular formula C16H23N5O3 B2954908 2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-76-1](/img/structure/B2954908.png)
2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms . The presence of a positive charge on either of two nitrogen atom shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with various biological activities make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways : Research highlights the development of synthetic pathways for creating benzo[g]imidazo[1,2-a]quinolinedione derivatives and novel 6-enaminopurines. These pathways are critical for generating complex molecules used in various applications, ranging from pharmaceuticals to materials science (Bayat, Hosseini, & Notash, 2016); (Carvalho, Zaki, Alvares, Proença, & Booth, 2004).
- Characterization of Diols with Imidazoquinazoline Ring : Studies aimed at synthesizing and characterizing new diols with imidazoquinazoline ring, indicating potential applications in creating thermally stable polymers or exploring biological activity (Szyszkowska, Klásek, Pawlędzio, Trzybiński, Woźniak, & Zarzyka, 2018).
Potential Applications
- Material Science : Research into layered cobalt(II) and nickel(II) diphosphonates showing canted antiferromagnetism and slow relaxation behavior hints at their use in magnetic materials and possibly in quantum computing or memory storage devices (Cao, Li, & Zheng, 2007).
- Pharmacology and Biomedical Applications : Studies explore the synthesis and in vitro cytotoxic activity of novel pyrazole-3,4-dicarboxylates, showing the potential of imidazole derivatives in developing new therapeutic agents (Sekkak, Rakib, Medaghri-Alaoui, Hafid, & Malki, 2013).
Mechanism of Action
The mechanism of action of imidazole compounds is diverse and depends on the specific compound and its biological target . For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-6-19-10(3)11(4)21-12-13(17-15(19)21)18(5)16(23)20(14(12)22)8-9-24-7-2/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTAGMPSYDSHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCOCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyethyl)-8-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione |
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